

Crystal Structure of 6-Bromophthalazine: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromophthalazine

Cat. No.: B049641

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Abstract

This technical guide addresses the crystal structure of **6-bromophthalazine**. Following a comprehensive search of scientific literature and crystallographic databases, no experimental determination of the crystal structure for **6-bromophthalazine** has been publicly reported. However, to provide valuable insights for researchers in the field, this document presents a detailed analysis of the crystal structure of the closely related isomer, 5-bromophthalazine, in its hemihydrate form. The experimental protocols for the synthesis and crystallographic analysis of 5-bromophthalazine hemihydrate are detailed, offering a robust methodological template for the future determination of the **6-bromophthalazine** structure. All quantitative data for 5-bromophthalazine hemihydrate is summarized in structured tables, and a generalized experimental workflow is visualized using the DOT language.

Introduction

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine substituent onto the phthalazine core, as in **6-bromophthalazine**, can significantly modulate its physicochemical properties and biological activity. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and the development of novel therapeutic agents.

While the crystal structure of **6-bromophthalazine** is not available, the structure of its isomer, 5-bromophthalazine hemihydrate, has been determined by X-ray diffraction.^[1] This guide will leverage the data from this related structure to provide a foundational understanding for researchers.

Crystal Structure Analysis of 5-Bromophthalazine Hemihydrate

The crystal structure of 5-bromophthalazine hemihydrate ($C_8H_5BrN_2 \cdot 0.5H_2O$) reveals a planar phthalazine ring system.^[1] The crystal packing is stabilized by $O-H \cdots N$ hydrogen bonds and $N \cdots Br$ short contacts, forming a two-dimensional network.^[1]

Crystallographic Data

The following tables summarize the key crystallographic data for 5-bromophthalazine hemihydrate.^[1]

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₈ H ₅ BrN ₂ ·0.5H ₂ O
Formula Weight	218.06 g/mol
Temperature	113 K
Wavelength	Mo Kα (λ = 0.71073 Å)
Crystal System	Orthorhombic
Space Group	Pbcn
Unit Cell Dimensions	
a	13.5000 (18) Å
b	29.964 (5) Å
c	7.5565 (5) Å
α, β, γ	90°, 90°, 90°
Volume	3056.7 (7) Å ³
Z	16
Density (calculated)	1.895 Mg/m ³
Absorption Coefficient	5.31 mm ⁻¹
F(000)	1712
Data Collection	
Diffractometer	Rigaku Saturn724 CCD
Reflections Collected	7799
Independent Reflections	1819 [R(int) = 0.064]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Params	1819 / 2 / 109

Goodness-of-fit on F^2	1.06
Final R indices [$I > 2\sigma(I)$]	$R1 = 0.029$, $wR2 = 0.074$
R indices (all data)	$R1 = 0.030$, $wR2 = 0.075$
Largest diff. peak/hole	0.74 and -0.77 $e.\text{\AA}^{-3}$

Table 2: Selected Bond Lengths (\AA)

Atom 1	Atom 2	Length
Br1	C3	1.887(3)
N1	C1	1.304(4)
N1	N2	1.367(4)
N2	C8	1.308(4)
C1	C2	1.421(4)

Table 3: Selected Bond Angles ($^\circ$)

Atom 1	Atom 2	Atom 3	Angle
C1	N1	N2	119.5(3)
C8	N2	N1	119.2(3)
N1	C1	C2	123.6(3)
C7	C2	C1	118.2(3)
C4	C3	Br1	119.6(2)

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystal structure determination of 5-bromophthalazine hemihydrate, which can serve as a methodological basis for studying **6-bromophthalazine**.^[1]

Synthesis of 5-Bromophthalazine

5-Bromophthalazine was synthesized from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine.^[1]

Protocol:

- Dissolve 3-bromobenzene-1,2-dicarbaldehyde in a suitable solvent (e.g., ethanol).
- Add hydrazine hydrate to the solution.
- Stir the reaction mixture at room temperature for a specified period.
- Remove the solvent and excess hydrazine under reduced pressure.
- Purify the resulting solid by recrystallization from an appropriate solvent (e.g., diethyl ether) to yield the final product.

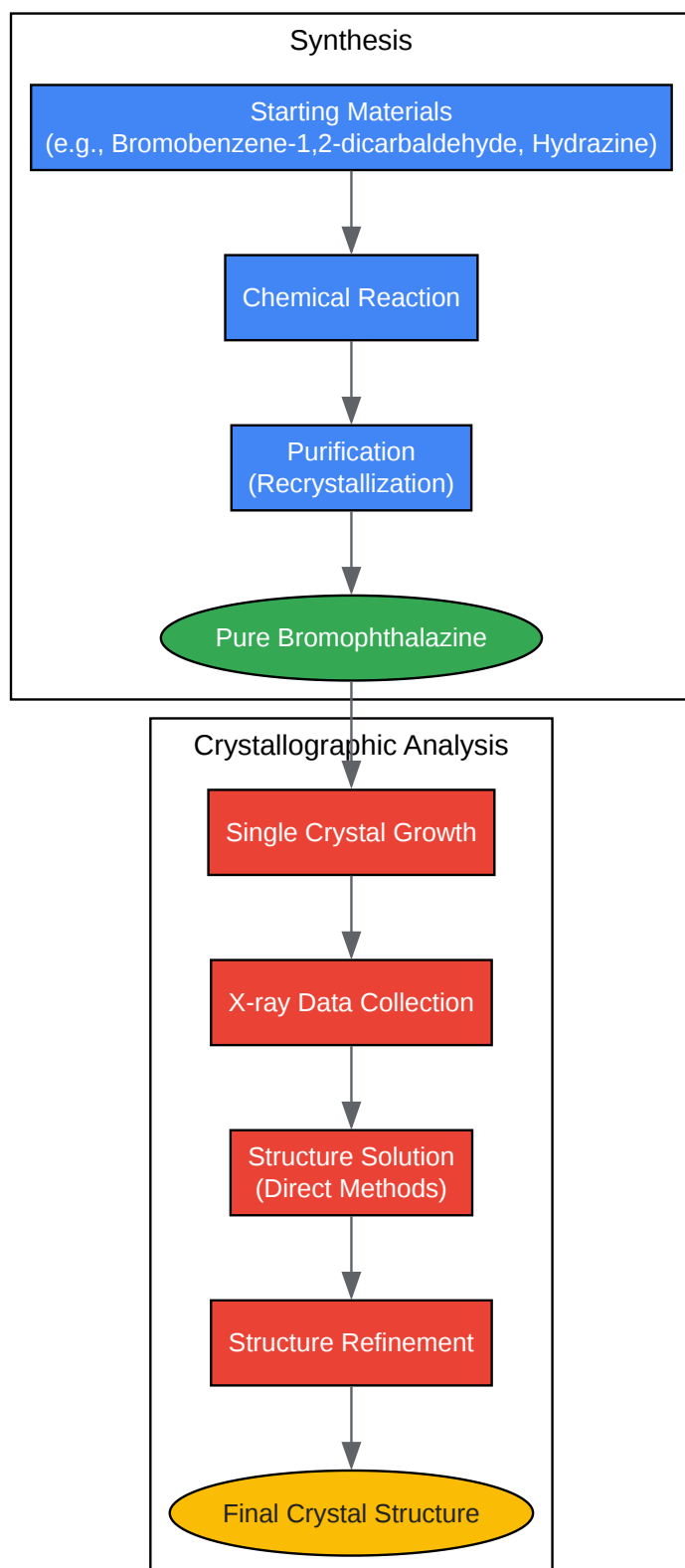
Single-Crystal X-ray Diffraction

Protocol:

- **Crystal Growth:** Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent such as methanol.^[1]
- **Data Collection:** Mount a selected crystal on a diffractometer equipped with a CCD detector and a suitable X-ray source (e.g., Mo K α radiation).^[1] Collect diffraction data at a low temperature (e.g., 113 K) to minimize thermal vibrations.^[1]
- **Structure Solution and Refinement:** Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine the model by full-matrix least-squares on F^2 .^[1] Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.^[1]

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of a bromophthalazine derivative.



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A generalized workflow for the synthesis and crystallographic analysis of bromophthalazine.

Conclusion

While the crystal structure of **6-bromophthalazine** remains to be determined, the detailed crystallographic data and experimental protocols for the related 5-bromophthalazine hemihydrate provide a crucial reference point for researchers. The methodologies outlined in this guide offer a clear pathway for the future synthesis, crystallization, and structural determination of **6-bromophthalazine**. Such studies are essential for advancing our understanding of structure-activity relationships in this important class of heterocyclic compounds and will undoubtedly aid in the rational design of new therapeutic agents.

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References

- 1. 5-Bromophthalazine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
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